2-{[(E)-naphthalen-1-ylmethylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-{[(E)-1-(1-naphthyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound with the molecular formula C23H14N2O2 It is known for its unique structure, which includes a naphthyl group and a benzo[de]isoquinoline-1,3-dione moiety
Preparation Methods
The synthesis of 2-{[(E)-1-(1-naphthyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The free amino groups can be further functionalized to form imines, amines, thioureas, and hydrazones . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include ethylenediamine, hydrazine, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[(E)-1-(1-naphthyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Biology: The compound’s derivatives are studied for their biological activities and potential therapeutic uses.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of photoinitiating systems for polymerization processes.
Mechanism of Action
The mechanism of action of this compound involves interactions with specific molecular targets and pathways. For example, its derivatives can act as chemosensors through photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) effects . These interactions enable the compound to detect and respond to various chemical stimuli, making it useful in sensor applications.
Comparison with Similar Compounds
Similar compounds to 2-{[(E)-1-(1-naphthyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione include other benzo[de]isoquinoline-1,3-dione derivatives . These compounds share structural similarities but may differ in their functional groups and specific applications. The uniqueness of 2-{[(E)-1-(1-naphthyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione lies in its specific combination of naphthyl and benzo[de]isoquinoline moieties, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C23H14N2O2 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-[(E)-naphthalen-1-ylmethylideneamino]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C23H14N2O2/c26-22-19-12-4-8-16-9-5-13-20(21(16)19)23(27)25(22)24-14-17-10-3-7-15-6-1-2-11-18(15)17/h1-14H/b24-14+ |
InChI Key |
VCYWNSJCTPCYBD-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Origin of Product |
United States |
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